molecular formula C5H11NO2 B15088088 Betaine-13C2

Betaine-13C2

Cat. No.: B15088088
M. Wt: 119.13 g/mol
InChI Key: KWIUHFFTVRNATP-MQIHXRCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betaine-13C2 is a stable isotope-labeled compound of betaine, where two carbon atoms are replaced with the carbon-13 isotope. Betaine itself is a naturally occurring compound found in various organisms, including plants, animals, and microorganisms. It is known for its role as an osmoprotectant and methyl donor, contributing to cellular protection and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betaine-13C2 typically involves the incorporation of carbon-13 labeled precursors into the betaine molecule. One common method is the methylation of glycine-13C2 using methyl iodide in the presence of a base. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as accelerated solvent extraction and solid-phase extraction are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Betaine-13C2 undergoes various chemical reactions, including:

    Oxidation: Conversion to dimethylglycine

    Reduction: Formation of trimethylamine

    Substitution: Replacement of methyl groups with other functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base

Major Products

    Oxidation: Dimethylglycine

    Reduction: Trimethylamine

    Substitution: Various substituted betaine derivatives

Scientific Research Applications

Betaine-13C2 has numerous applications in scientific research, including:

Mechanism of Action

Betaine-13C2 functions primarily as a methyl donor in various biochemical pathways. It donates a methyl group to homocysteine, converting it to methionine via the enzyme betaine-homocysteine methyltransferase. This process helps regulate homocysteine levels and supports methylation reactions essential for DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

    Trimethylglycine: Another name for betaine, often used interchangeably.

    Choline: A precursor to betaine, involved in similar metabolic pathways.

    Dimethylglycine: A product of betaine oxidation, with similar methyl donor properties.

Uniqueness

Betaine-13C2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool for researchers investigating complex biochemical processes and pathways .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

119.13 g/mol

IUPAC Name

2-(trimethylazaniumyl)acetate

InChI

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i4+1,5+1

InChI Key

KWIUHFFTVRNATP-MQIHXRCWSA-N

Isomeric SMILES

C[N+](C)(C)[13CH2][13C](=O)[O-]

Canonical SMILES

C[N+](C)(C)CC(=O)[O-]

Origin of Product

United States

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